molecular formula C26H23NO2 B14929160 N-(3,5-dimethylphenyl)-4-[(naphthalen-2-yloxy)methyl]benzamide

N-(3,5-dimethylphenyl)-4-[(naphthalen-2-yloxy)methyl]benzamide

Cat. No.: B14929160
M. Wt: 381.5 g/mol
InChI Key: UEUCPUWLVIBQAR-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with a 3,5-dimethylphenyl group and a 2-naphthyloxy methyl group. Its molecular structure contributes to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 3,5-dimethylphenylamine with 4-[(2-naphthyloxy)methyl]benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cellular pathways, it can modulate signal transduction processes, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHYLPHENYL)-2-METHYLBENZAMIDE: Similar in structure but with a different substitution pattern on the benzamide core.

    N-(2,6-DIMETHYLPHENYL)-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE: Another closely related compound with variations in the position of the dimethylphenyl group.

Uniqueness

N-(3,5-DIMETHYLPHENYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H23NO2

Molecular Weight

381.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-(naphthalen-2-yloxymethyl)benzamide

InChI

InChI=1S/C26H23NO2/c1-18-13-19(2)15-24(14-18)27-26(28)22-9-7-20(8-10-22)17-29-25-12-11-21-5-3-4-6-23(21)16-25/h3-16H,17H2,1-2H3,(H,27,28)

InChI Key

UEUCPUWLVIBQAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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